molecular formula C6H9Cl3O2 B14688051 2-methylpropyl 2,2,2-trichloroacetate CAS No. 33560-15-5

2-methylpropyl 2,2,2-trichloroacetate

Cat. No.: B14688051
CAS No.: 33560-15-5
M. Wt: 219.5 g/mol
InChI Key: LRASRNYGUIRRSW-UHFFFAOYSA-N
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Description

2-Methylpropyl 2,2,2-trichloroacetate is an organic compound that belongs to the class of esters It is derived from trichloroacetic acid and 2-methylpropanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 2,2,2-trichloroacetate typically involves the esterification of trichloroacetic acid with 2-methylpropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2,2,2-trichloroacetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of trichloroacetic acid and 2-methylpropanol.

    Reduction: The compound can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms in the trichloroacetate moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: Trichloroacetic acid and 2-methylpropanol.

    Reduction: Dichloroacetate derivatives.

    Substitution: Various substituted trichloroacetate compounds.

Scientific Research Applications

2-Methylpropyl 2,2,2-trichloroacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-methylpropyl 2,2,2-trichloroacetate exerts its effects involves the interaction of its ester and trichloroacetate moieties with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing trichloroacetic acid, which can then interact with cellular components. The trichloroacetate group can also undergo substitution reactions, leading to the formation of new compounds that may have biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2,2-trichloroacetate
  • Ethyl 2,2,2-trichloroacetate
  • Isopropyl 2,2,2-trichloroacetate

Uniqueness

2-Methylpropyl 2,2,2-trichloroacetate is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic properties compared to other trichloroacetate esters. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

33560-15-5

Molecular Formula

C6H9Cl3O2

Molecular Weight

219.5 g/mol

IUPAC Name

2-methylpropyl 2,2,2-trichloroacetate

InChI

InChI=1S/C6H9Cl3O2/c1-4(2)3-11-5(10)6(7,8)9/h4H,3H2,1-2H3

InChI Key

LRASRNYGUIRRSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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